Afabicin (disodium) Afabicin (disodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16648318
InChI: InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;;
SMILES:
Molecular Formula: C23H22N3Na2O7P
Molecular Weight: 529.4 g/mol

Afabicin (disodium)

CAS No.:

Cat. No.: VC16648318

Molecular Formula: C23H22N3Na2O7P

Molecular Weight: 529.4 g/mol

* For research use only. Not for human or veterinary use.

Afabicin (disodium) -

Specification

Molecular Formula C23H22N3Na2O7P
Molecular Weight 529.4 g/mol
IUPAC Name disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate
Standard InChI InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;;
Standard InChI Key ZAWLQRSRUJJWHT-OJYIHNBOSA-L
Isomeric SMILES CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+]
Canonical SMILES CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+]

Introduction

Chemical Structure and Mechanism of Action

Prodrug Conversion and Active Metabolite

Afabicin disodium (Debio 1450, AFN-1720) is a synthetic benzofuran naphthyridinone prodrug with the chemical formula C23H24N3O7P2Na\text{C}_{23}\text{H}_{24}\text{N}_{3}\text{O}_{7}\text{P} \cdot 2\text{Na} and a molar mass of 485.433 g/mol . The disodium salt formulation enhances aqueous solubility and bioavailability, enabling intravenous (IV) and oral administration. In vivo, enzymatic hydrolysis cleaves the phosphate group, yielding the active metabolite afabicin desphosphono (Debio 1452) . This conversion is critical for antibacterial activity, as the active form directly inhibits FabI, an enzyme essential for bacterial membrane synthesis .

The reaction can be represented as:

Afabicin disodiumHydrolysisAfabicin desphosphono+Disodium phosphate\text{Afabicin disodium} \xrightarrow{\text{Hydrolysis}} \text{Afabicin desphosphono} + \text{Disodium phosphate}

Target Specificity and FabI Inhibition

Afabicin desphosphono exhibits high specificity for staphylococcal FabI, with minimal activity against human or commensal bacterial enzymes . This selectivity arises from structural differences in the FabI substrate-binding pocket between Staphylococcus species and other bacteria . By blocking the reduction of enoyl-acyl carrier protein (ACP) during fatty acid elongation, afabicin disrupts membrane lipid assembly, leading to bacterial cell death .

Pharmacokinetics and Pharmacodynamic Profile

Absorption and Bioavailability

Afabicin disodium demonstrates linear pharmacokinetics, with dose-proportional increases in plasma concentrations observed in Phase I studies . Following IV administration (55 mg twice daily), the prodrug rapidly converts to afabicin desphosphono, achieving a mean maximum concentration (CmaxC_{\text{max}}) of 2.1 µg/mL and an area under the curve (AUC) of 12.4 µg·h/mL . Oral bioavailability exceeds 80%, supporting seamless IV-to-oral transition in clinical settings .

PK-PD Target Attainment and Dosing Optimization

Monte Carlo simulations using data from 872 S. aureus isolates (MIC range: 0.002–0.25 µg/mL) predicted a 99.3% probability of target attainment (PTA) for a regimen of 55 mg IV twice daily (Day 1) followed by 80 mg orally twice daily (Day 2 onward) . The PK-PD target (fAUC/MICf\text{AUC}/\text{MIC}) for 1-log10_{10} CFU reduction was 3.4, achievable across the MIC distribution .

Table 1: Key PK-PD Parameters for Afabicin Desphosphono

ParameterValueTarget PathogenSource
MIC90_{90}0.015 µg/mLS. aureus (MRSA/MSSA)
Plasma t1/2t_{1/2}6.2 hHumans
Protein Binding92%In vitro
fAUC/MICf\text{AUC}/\text{MIC}3.41-log10_{10} CFU reduction

Microbiota-Sparing Properties

Afabicin’s narrow spectrum preserves commensal microbiota, unlike broad-spectrum antibiotics. A comparative study found that 7-day afabicin treatment caused minimal disruption to gut Bacteroidetes and Firmicutes populations (≤0.5-log reduction), whereas vancomycin reduced diversity by 3-logs .

Table 2: Impact on Gut Microbiota After 7-Day Therapy

AntibioticBacteroidetes ChangeFirmicutes ChangeDiversity Loss
Afabicin-0.3 log-0.4 log8%
Vancomycin-2.8 log-3.1 log74%
Linezolid-1.2 log-1.5 log45%

Comparative Analysis with Established Therapies

Afabicin’s targeted mechanism avoids resistance genes (e.g., mecA, vanA) common in MRSA and VRE . In contrast to vancomycin’s nephrotoxicity risk (10–15% incidence) and linezolid’s mitochondrial toxicity, afabicin’s safety profile is superior, with no treatment-related discontinuations reported .

Current Development Status and Future Directions

Afabicin disodium is in Phase III planning for ABSSSI and osteomyelitis, with regulatory submission anticipated by 2026 . Ongoing research explores its potential in Staphylococcus epidermidis device-related infections and pediatric populations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator